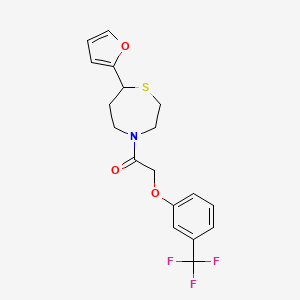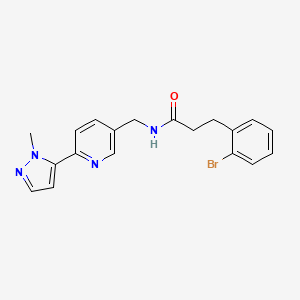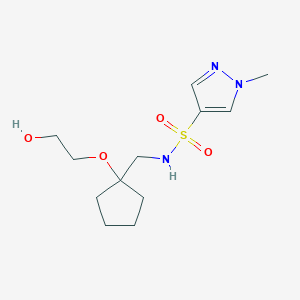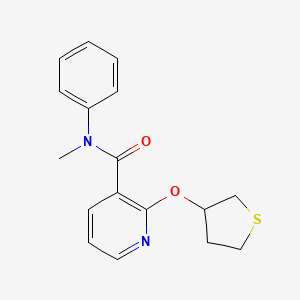
N-methyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as TRO19622, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various neurological disorders.
Applications De Recherche Scientifique
Corrosion Inhibition
A study by Chakravarthy, Mohana, and Kumar (2014) explored the corrosion inhibition effect of nicotinamide derivatives, including N-methyl-N-phenyl nicotinamide derivatives, on mild steel in hydrochloric acid solutions. These derivatives showed significant corrosion inhibition efficiency, which was attributed to the adsorption of the compounds on the steel surface, obeying the Langmuir isotherm model. This research highlights the potential of N-methyl-N-phenyl nicotinamide derivatives in corrosion protection applications (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Methylation Sink in Cancer
Ulanovskaya, Zuhl, and Cravatt (2013) discovered that Nicotinamide N-methyltransferase (NNMT), which is overexpressed in various cancers, utilizes methyl units from S-adenosyl methionine to create a stable metabolic product, impacting the methylation potential of cancer cells. This alters the epigenetic state of cancer cells, including hypomethylated histones and cancer-related proteins, promoting pro-tumorigenic gene expression. This insight into NNMT's role provides a potential target for cancer treatment strategies (Ulanovskaya, Zuhl, & Cravatt, 2013).
Chemical Conversion in Metabolic Pathways
Research by Holman and Wiegand (1948) on the conversion of nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation highlights the biochemical transformation and metabolic fate of nicotinamide derivatives. This research contributes to our understanding of the metabolic pathways involving nicotinamide and its derivatives, which is crucial for developing targeted therapeutic strategies (Holman & Wiegand, 1948).
Role in Nutrient Metabolism Regulation
A study by Hong et al. (2015) showed that NNMT plays a significant role in regulating nutrient metabolism in the liver by stabilizing Sirt1 protein. This has implications for understanding the metabolic diseases therapy, highlighting the potential of targeting NNMT for treating metabolic disorders (Hong et al., 2015).
Propriétés
IUPAC Name |
N-methyl-N-phenyl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-19(13-6-3-2-4-7-13)17(20)15-8-5-10-18-16(15)21-14-9-11-22-12-14/h2-8,10,14H,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJRDXQDIJOHEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[[4-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2398156.png)
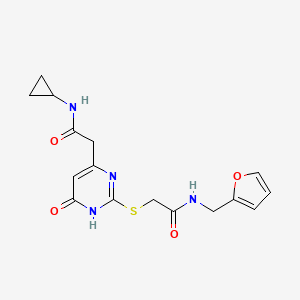
![5-Bromo-1-(cyclopropylcarbonyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2398159.png)
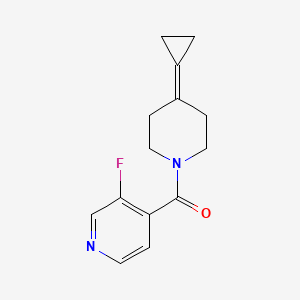
![5-Chloro-7-methylimidazo[1,2-a]pyridine](/img/structure/B2398162.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B2398165.png)
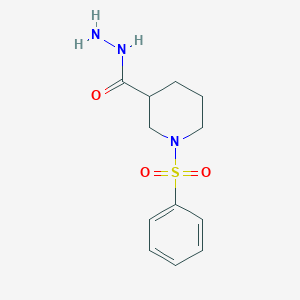
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B2398169.png)
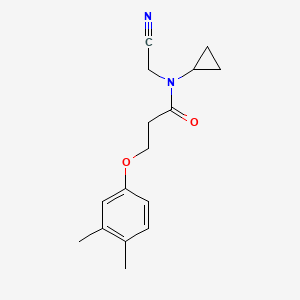
![3-(1-([1,1'-Biphenyl]-3-ylsulfonyl)pyrrolidin-3-yl)oxazolidin-2-one](/img/structure/B2398172.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B2398173.png)
